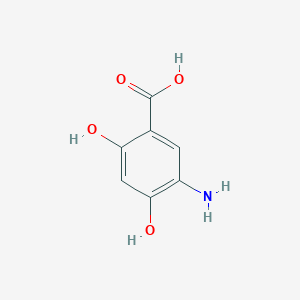
3,5,6-Tricloropiridina-2,4-diamina
Descripción general
Descripción
3,5,6-Trichloropyridine-2,4-diamine is a chlorinated heterocyclic compound with the molecular formula C5H4Cl3N3. This compound is known for its significant reactivity due to the presence of multiple chlorine atoms and amino groups on the pyridine ring. It finds applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Aplicaciones Científicas De Investigación
3,5,6-Trichloropyridine-2,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
Target of Action
It is known that chlorinated pyridine compounds, such as this one, are often used in the synthesis of various organic compounds . They are highly reactive towards nucleophilic attack due to their electron-deficient nature .
Mode of Action
It is known that chlorinated pyridines are highly reactive towards nucleophilic attack . This suggests that the compound may interact with its targets by undergoing nucleophilic substitution reactions, leading to changes in the chemical structure of the target molecules.
Biochemical Pathways
It is known that chlorinated pyridines can be involved in various chemical reactions, leading to the synthesis of a wide range of organic compounds . These reactions can potentially affect various biochemical pathways, depending on the specific targets and reaction conditions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5,6-Trichloropyridine-2,4-diamine. Factors such as pH, temperature, and the presence of other chemicals can affect the reactivity of the compound and its interactions with its targets . For instance, the nature of the nucleophile, reaction conditions, and solvent can have significant influences on the reactions of this heteroaromatic compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Trichloropyridine-2,4-diamine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-diaminopyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 3, 5, and 6 positions . Another approach involves the use of pentachloropyridine as a starting material, which undergoes nucleophilic substitution reactions to introduce amino groups at the 2 and 4 positions .
Industrial Production Methods
Industrial production of 3,5,6-Trichloropyridine-2,4-diamine often employs large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe introduction of chlorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,5,6-Trichloropyridine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, thiols, and alkoxides are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: N-oxides of 3,5,6-Trichloropyridine-2,4-diamine.
Reduction: Less chlorinated pyridine derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Pentachloropyridine: A fully chlorinated pyridine derivative used in similar applications.
3,5-Dichloropyridine-2,4-diamine: A less chlorinated analog with similar reactivity but different physical properties.
2,4-Diamino-6-chloropyridine: Another chlorinated pyridine derivative with distinct reactivity patterns.
Uniqueness of 3,5,6-Trichloropyridine-2,4-diamine
3,5,6-Trichloropyridine-2,4-diamine is unique due to the specific arrangement of chlorine atoms and amino groups on the pyridine ring. This arrangement imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various chemical and pharmaceutical compounds .
Propiedades
IUPAC Name |
3,5,6-trichloropyridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIUJKXQIISHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593685 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725208-26-4 | |
| Record name | 3,5,6-Trichloropyridine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1602766.png)

![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)



